N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-21(2)16(13-8-6-5-7-9-13)12-20-19(23)14-10-17(26-3)18(27-4)11-15(14)22(24)25/h5-11,16H,12H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFZVSJPJYRGDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 4,5-dimethoxybenzamide, followed by the introduction of the dimethylamino and phenylethyl groups through a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize human intervention.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino and phenylethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to dissolve the compound and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the nitrobenzamide moiety may undergo metabolic transformations to exert its effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activities and cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The benzamide class encompasses diverse derivatives with varying pharmacological and pesticidal activities. Below, N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide is compared to structurally or functionally related compounds.
Comparison with Agrochemical Benzamides
highlights benzamides used as pesticides, such as N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican) and N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid). Key differences include:
Comparison with Pharmacologically Active Benzamides
references U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide), a Schedule I controlled substance with mu-opioid receptor agonist activity. Structural parallels include:
- Shared Motifs: Both compounds contain a dimethylamino group and aromatic benzamide core.
- Divergences: U-47700: Cyclohexyl ring and chloro substitutions enhance lipophilicity and opioid receptor affinity . Target Compound: Phenylethyl side chain and nitro/methoxy groups may favor interactions with non-opioid targets (e.g., adrenergic or serotonin receptors).
Comparison with Penicillin Derivatives
describes benzathine benzylpenicillin , a dibenzylethylenediamine salt of benzylpenicillin. While both compounds contain benzamide-like structures, the penicillin derivative’s β-lactam ring and sulfur atom enable antibacterial activity, unlike the nitro-aromatic system of the target compound .
Research Implications and Data Gaps
- Potential Applications: The dimethylamino-phenylethyl side chain resembles motifs in neuroactive compounds (e.g., antidepressants or analgesics), warranting further pharmacological screening .
Biological Activity
N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound that has attracted significant attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Dimethylamino group : Enhances solubility and biological activity.
- Phenylethyl group : Imparts structural stability and potential receptor interactions.
- Nitrobenzamide moiety : Associated with various pharmacological effects.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H23N3O5 |
| CAS Number | 899978-88-2 |
The biological activity of this compound is thought to involve several mechanisms:
- Receptor Interaction : The dimethylamino group can interact with various biological receptors, potentially influencing neurotransmitter systems.
- Enzyme Modulation : Preliminary studies suggest that the compound may modulate enzyme activities involved in cellular signaling pathways.
- Metabolic Transformation : The nitro group can undergo reduction to form an amine derivative, which may exhibit different biological properties.
Anticancer Properties
Research indicates that nitrobenzoate-derived compounds, including this compound, have shown promise in cancer treatment:
- Inhibition of Tumor Growth : Studies have demonstrated that compounds with similar structures can inhibit proliferation in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .
- Mechanism Insights : Nitrobenzoate compounds may suppress metastatic activity by inhibiting specific glycoproteins involved in tumor progression .
Antimicrobial Activity
The compound is also being investigated for its antimicrobial properties:
- Broad Spectrum Activity : Nitrobenzoate derivatives have been reported to exhibit antibacterial and antifungal effects, suggesting potential applications in treating infections .
- Resistance Inhibition : Some studies indicate that these compounds can inhibit multidrug-resistant strains by targeting cellular mechanisms critical for survival .
Case Studies and Research Findings
- Study on Anticancer Effects :
- Antimicrobial Efficacy Analysis :
- Pharmacological Profile Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
